molecular formula C19H15Cl2NO2 B11403252 2-chloro-N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)benzamide

2-chloro-N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)benzamide

Cat. No.: B11403252
M. Wt: 360.2 g/mol
InChI Key: LVJPFTMEHUHZBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)benzamide is a synthetic small molecule compound of significant interest in early-stage cancer research, particularly in the field of DNA Damage Response (DDR). With a molecular formula of C19H15Cl2NO2 and a molecular weight of 360.2 g/mol, this benzamide derivative is characterized by its furan ring and chlorinated benzyl groups, a structural motif known to confer valuable biological activity . This compound is designed for research use only and is a key tool for investigating the non-homologous end joining (NHEJ) pathway of DNA double-strand break repair. It is hypothesized to act as a Ku–DNA binding inhibitor (Ku-DBi), targeting the Ku70/Ku80 heterodimer complex . By blocking the interaction between Ku and broken DNA ends, this class of inhibitors prevents the recruitment and activation of the DNA-dependent protein kinase (DNA-PKcs), thereby sensitizing cancer cells to DNA-damaging agents such as radiotherapy and chemotherapy . Its mechanism of action is independent of cellular ATP concentrations, potentially offering a distinct advantage over traditional kinase inhibitors in overcoming drug resistance in aggressive cancers . Researchers can utilize this compound to probe DNA repair mechanisms, study genomic instability, and develop novel combination cancer therapies. Its structure is a valuable contributor to structure-activity relationship (SAR) studies aimed at optimizing potency and pharmacokinetic properties of novel oncological therapeutics . Attention: This product is for research use only and is not intended for diagnostic or therapeutic applications. It is strictly not for human or veterinary use.

Properties

Molecular Formula

C19H15Cl2NO2

Molecular Weight

360.2 g/mol

IUPAC Name

2-chloro-N-[(3-chlorophenyl)methyl]-N-(furan-2-ylmethyl)benzamide

InChI

InChI=1S/C19H15Cl2NO2/c20-15-6-3-5-14(11-15)12-22(13-16-7-4-10-24-16)19(23)17-8-1-2-9-18(17)21/h1-11H,12-13H2

InChI Key

LVJPFTMEHUHZBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N(CC2=CC(=CC=C2)Cl)CC3=CC=CO3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzoyl chloride, 3-chlorobenzylamine, and furan-2-ylmethanol.

    Formation of Benzamide Core: The reaction between 2-chlorobenzoyl chloride and 3-chlorobenzylamine in the presence of a base (e.g., triethylamine) leads to the formation of the benzamide core.

    Introduction of Furan-2-ylmethyl Group: The furan-2-ylmethyl group is introduced through a nucleophilic substitution reaction using furan-2-ylmethanol and a suitable activating agent (e.g., thionyl chloride).

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chloro groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-chloro-N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)benzamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting specific receptors or enzymes.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Pyrimidine-Substituted Benzamides

Compounds such as 2-chloro-N-((4-chloro-6-methylpyrimidin-2-yl)carbamoyl)benzamide (, Compound 15) exhibit a pyrimidine ring instead of the furan and benzyl groups. These derivatives display melting points ranging from 126–167°C, with yields exceeding 85%. The pyrimidine substituents influence crystallinity and stability, as seen in their distinct NMR profiles (e.g., NH peaks at 10.98–11.89 ppm) .

Furan-Containing Derivatives

  • 2-Chloro-N-(cyclohex-1-en-1-yl)-N-(furan-2-ylmethyl)acetamide (): Shares the furan-2-ylmethyl group but replaces the benzamide core with an acetamide. This structural shift reduces molecular weight (277.75 g/mol) and may alter solubility compared to the target compound .
  • 3-Chloro-N-[N-(furan-2-carbonyl)-hydrazinocarbothioyl]benzamide (): Incorporates a furan-carbonyl group and a thiono moiety, adopting a trans conformation that stabilizes crystal packing (R factor = 0.045) .

Sulfamoyl and Halogenated Derivatives

  • 5-(N-Benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide (, Compound 3j): Features a sulfamoyl group and demonstrates sub-micromolar IC₅₀ values against h-NTPDases, highlighting the role of sulfonamide groups in enzyme inhibition .
  • 2-Chloro-N-(((4-(trifluoromethoxy)phenyl)amino)carbonyl)benzamide (triflumuron, ): A pesticide with a trifluoromethoxy group, emphasizing how electron-withdrawing substituents enhance agrochemical activity .

Physical and Spectroscopic Properties

Compound Name Melting Point (°C) Yield (%) Key NMR Features (1H, ppm) Reference
Target Compound (Hypothetical) N/A N/A Predicted NH: ~11.0–12.0; ArH: 7.4–7.7
2-Chloro-N-((4-chloro-6-methylpyrimidin-2-yl)carbamoyl)benzamide 126–128 93 NH: 11.89, 10.98; ArH: 7.65, 7.47
3-Chloro-N-[N-(furan-2-carbonyl)-hydrazinocarbothioyl]benzamide N/A N/A NH: Not reported; ArH: 7.4–8.2
2-Chloro-N-(2,6-dimethylphenyl)-N-(furan-2-ylmethyl)acetamide N/A N/A Molecular Weight: 277.75

Research Findings and Trends

  • Substituent Impact : Chlorine atoms enhance lipophilicity and intermolecular halogen bonding, critical for pesticidal activity . Furan groups contribute to π-π stacking or hydrogen bonding, as seen in crystal structures .
  • Synthetic Accessibility : Pyrimidine-substituted benzamides () are synthesized efficiently (yields >85%), suggesting the target compound could be prepared via analogous amide coupling .

Biological Activity

2-chloro-N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)benzamide is a synthetic compound with a unique chemical structure that incorporates both chloro and furan moieties. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of anti-cancer and antimicrobial research. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C19H15Cl2NO2
  • Molecular Weight : 360.23 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The compound is believed to modulate these pathways, which can lead to therapeutic effects such as:

  • Inhibition of cancer cell proliferation
  • Antimicrobial activity against bacterial strains

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, including MCF7 (breast cancer) and U87 (glioblastoma), with IC50 values indicating effective cytotoxicity. For example:

Cell Line IC50 (μM) Effect
MCF725.72 ± 3.95Induces apoptosis
U8745.2 ± 13.0Cytotoxicity observed

These findings suggest that the compound may serve as a potential lead for developing new anticancer agents.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate promising antibacterial activity:

Bacterial Strain MIC (μg/mL)
Escherichia coli64
Staphylococcus aureus32
Bacillus cereus128

This broad-spectrum activity highlights the potential of this compound as an antimicrobial agent.

Case Studies

  • In Vivo Cancer Model : A study involving tumor-bearing mice treated with varying doses of the compound showed a significant reduction in tumor size compared to control groups, supporting its potential use in cancer therapy.
  • Antimicrobial Efficacy : Another research effort evaluated the compound's effectiveness against clinical isolates of Staphylococcus aureus, demonstrating a notable reduction in bacterial load in treated samples.

Q & A

Q. What are the common synthetic routes for preparing 2-chloro-N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)benzamide?

The synthesis typically involves a multi-step approach:

  • Core formation : Reacting a benzoyl chloride derivative (e.g., 2-chlorobenzoic acid chloride) with a diamine precursor under basic conditions (e.g., triethylamine) to form the benzamide backbone.
  • N-Alkylation : Introducing the 3-chlorobenzyl and furan-2-ylmethyl groups via nucleophilic substitution. This step often employs alkyl halides (e.g., 3-chlorobenzyl chloride) in polar aprotic solvents like dimethylformamide (DMF) with potassium carbonate as a base .
  • Purification : Recrystallization or column chromatography to isolate the product. Reaction conditions (temperature, solvent, stoichiometry) are critical to minimize by-products like unsubstituted intermediates .

Q. How is the compound characterized structurally?

Structural confirmation relies on:

  • Spectroscopic methods : 1^1H and 13^13C NMR to verify substituent integration and coupling patterns.
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight.
  • X-ray crystallography : Single-crystal diffraction resolves bond lengths, angles, and torsional conformations. Programs like SHELXL (from the SHELX suite) refine structural models, with R-factors < 0.05 indicating high precision .

Q. What solvents and reaction conditions optimize yield during synthesis?

  • Solvents : Dichloromethane (DCM) or DMF for alkylation steps due to their polarity and compatibility with nucleophilic substitutions.
  • Temperature : Reactions often proceed at reflux (40–80°C) to enhance kinetics without decomposing thermally sensitive groups like the furan ring.
  • Catalysts/base : Triethylamine or NaH for deprotonation, ensuring efficient nucleophile generation .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data, such as anomalous bond angles?

Discrepancies may arise from:

  • Disorder in crystal packing : Use iterative refinement in SHELXL, applying restraints or constraints to model disordered regions.
  • Thermal motion : Anisotropic refinement of atomic displacement parameters (ADPs) to account for dynamic effects.
  • Validation tools : Check geometric outliers (e.g., using PLATON) and compare with similar structures in the Cambridge Structural Database (CSD). For example, furan ring planarity deviations > 5° may indicate measurement errors or steric strain .

Q. What strategies mitigate side reactions during N-alkylation?

  • Competitive alkylation : Use a large excess of one alkyl halide (e.g., 3-chlorobenzyl chloride) to bias selectivity.
  • Protecting groups : Temporarily block reactive sites (e.g., furan oxygen) with trimethylsilyl groups before alkylation.
  • Kinetic control : Lower reaction temperatures (0–25°C) to favor the formation of the less thermodynamically stable product .

Q. How does the compound interact with biological targets, and what assays validate these interactions?

  • Mechanistic studies : Molecular docking (AutoDock Vina) predicts binding to enzymes like cytochrome P450 or kinases.
  • In vitro assays :
  • Fluorescence quenching : Monitor binding to serum albumin to assess pharmacokinetic properties.
  • Enzyme inhibition : Measure IC50_{50} values against target proteins (e.g., COX-2 for anti-inflammatory activity).
    • Contradiction analysis : Discrepancies between computational and experimental data may arise from solvation effects or protein flexibility, requiring molecular dynamics simulations (e.g., GROMACS) to reconcile .

Q. What methodologies address low solubility in pharmacological studies?

  • Co-solvent systems : Use DMSO-water mixtures (<5% DMSO) to maintain biocompatibility.
  • Nanoparticle formulation : Encapsulate the compound in poly(lactic-co-glycolic acid) (PLGA) nanoparticles to enhance bioavailability.
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve aqueous solubility .

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